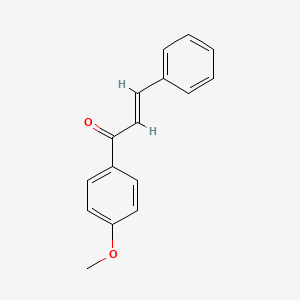

4'-Methoxychalcone

Description

RN given refers to compound with no isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHAPASNNVTSN-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238595 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22966-19-4, 959-23-9 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 959-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-styryl p-anisyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 4'-Methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxychalcone, a naturally occurring chalcone derivative, has emerged as a promising scaffold in medicinal chemistry, exhibiting a diverse array of pharmacological properties. This technical guide provides an in-depth analysis of the core pharmacological attributes of 4'-methoxychalcone, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic activities. We delve into the molecular mechanisms underpinning these effects, summarizing key quantitative data and presenting detailed experimental protocols for their investigation. Furthermore, this guide offers visualizations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of 4'-methoxychalcone's therapeutic potential.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are widely distributed in edible plants and have been the subject of extensive research due to their broad spectrum of biological activities. 4'-Methoxychalcone, distinguished by a methoxy group on one of its aromatic rings, has demonstrated significant potential in preclinical studies. Its multifaceted pharmacological profile makes it a compelling candidate for further investigation in the development of novel therapeutic agents.

Pharmacological Properties and Mechanisms of Action

4'-Methoxychalcone exerts its biological effects through the modulation of several key signaling pathways. The following sections detail its primary pharmacological activities and the underlying molecular mechanisms.

Anticancer Activity

4'-Methoxychalcone has shown potent cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

2.1.1. Induction of Apoptosis and Cell Cycle Arrest: Studies have indicated that 4'-methoxychalcone can induce apoptosis in cancer cells. Furthermore, it has been observed to cause cell cycle arrest, thereby inhibiting the proliferation of malignant cells.

2.1.2. Inhibition of Tubulin Polymerization: A key mechanism of action for the anticancer effects of some chalcones is the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer. 4'-Methoxychalcone has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and PPARγ signaling pathways.

2.2.1. Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. 4'-Hydroxychalcone, a related compound, has been shown to inhibit TNFα-induced NF-κB activation by inhibiting proteasome activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of p50/p65.[1] While the exact mechanism for 4'-methoxychalcone is still under investigation, it is hypothesized to follow a similar pathway.

2.2.2. Activation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation. 4'-Methoxychalcone has been identified as a PPARγ agonist.[2] Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases. 4'-Methoxychalcone exhibits antioxidant properties through the activation of the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 2'-hydroxy-4'-methoxychalcone (HMC), a derivative of 4'-methoxychalcone, has been shown to possess anti-angiogenic properties. In vivo studies using the chick chorioallantoic membrane (CAM) assay and mouse Matrigel plug assay have demonstrated its ability to decrease angiogenesis.[3] This effect may be linked to the inhibition of COX-2 enzyme induction.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of 4'-methoxychalcone and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity of 4'-Methoxychalcone and Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Methoxychalcone | B-16 (mouse melanoma) | MTT | 50.15 | [1] |

| 4-Methoxychalcone | 3T3 (mouse fibroblast) | MTT | 64.34 | [1] |

| Chalcone 2 (4-methoxy at ring B) | T47D (human breast cancer) | - | 44.67 µg/mL | [4] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (human liver cancer) | - | - | [5] |

| Boronic chalcone 5 | SCC-25 (squamous cell carcinoma) | - | 17.9 | [6] |

| Boronic chalcone 4 | SCC-25 (squamous cell carcinoma) | - | 9.8 | [6] |

Table 2: In Vivo Antitumor Activity of 4'-Methoxychalcone Derivatives

| Compound | Animal Model | Tumor Type | Dosage | Tumor Inhibition | Reference |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Mice | Murine Lewis lung carcinoma | 30 mg/kg (s.c. for 20 days) | 27.2% (volume) | [3] |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Mice | Sarcoma 180 | 30 mg/kg (i.p. for 10 days) | 33.7% (weight) | [3] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Mice | Human liver cancer SMMC-7721 xenograft | 150 mg/kg | 58.5% (weight) | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 4'-methoxychalcone and a general workflow for its synthesis and biological evaluation.

Caption: Proposed NF-κB inhibitory pathway of 4'-methoxychalcone.

Caption: PPARγ activation pathway by 4'-methoxychalcone.

Caption: Nrf2/HO-1 antioxidant pathway activation.

References

- 1. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. PPARγ lipodystrophy mutants reveal intermolecular interactions required for enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Screening of 4'-Methoxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4'-methoxychalcone derivatives have emerged as a promising scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological effects, including anti-inflammatory, anticancer, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the discovery and screening of 4'-methoxychalcone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for their synthesis and a key screening assay are provided, along with a structured presentation of their anticancer activities. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds and outlines a typical experimental workflow for their investigation.

Introduction

Chalcones are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon bridge. The presence of the 4'-methoxy substituent on one of the aromatic rings has been shown to be a key determinant for the biological activity of many derivatives. These compounds have been investigated for a multitude of therapeutic applications, owing to their ability to interact with various biological targets. This guide will delve into the core aspects of the discovery and screening process for this important class of molecules.

Synthesis of 4'-Methoxychalcone Derivatives

The most common and efficient method for the synthesis of 4'-methoxychalcone derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone (containing the 4'-methoxy group) with a substituted benzaldehyde.

General Reaction Scheme

The general reaction for the synthesis of 4'-methoxychalcone derivatives can be depicted as follows:

-

Reactant A: 4'-Methoxyacetophenone

-

Reactant B: A substituted benzaldehyde

-

Catalyst: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent: An alcohol, such as ethanol or methanol

The reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone, i.e., the chalcone.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

This protocol describes the synthesis of a parent 4'-methoxychalcone.

Materials and Equipment:

-

4'-Methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl), 10% solution

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer for characterization

Procedure:

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.50 g of 4'-methoxyacetophenone and 1.06 g of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide. A color change and the formation of a precipitate should be observed.

-

Reaction: Continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, pour the reaction mixture into 100 mL of cold water. Acidify the mixture by slowly adding 10% HCl until it is neutral to litmus paper.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. Determine the melting point and characterize the compound using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Screening of 4'-Methoxychalcone Derivatives for Anticancer Activity

A primary area of investigation for 4'-methoxychalcone derivatives is their potential as anticancer agents. The cytotoxicity of these compounds against various cancer cell lines is a key indicator of their therapeutic potential.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 4'-methoxychalcone derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |

| 1 | H | H | H | H | MCF-7 | 15.2 ± 1.3 | [1][2] |

| 2 | OCH₃ | H | H | H | MCF-7 | 8.5 ± 0.7 | [1][2] |

| 3 | H | OCH₃ | H | H | MCF-7 | 10.1 ± 0.9 | [1][2] |

| 4 | H | H | OCH₃ | H | MCF-7 | 12.8 ± 1.1 | [1][2] |

| 5 | Cl | H | H | H | MCF-7 | 5.3 ± 0.4 | [1][2] |

| 6 | H | Cl | H | H | MCF-7 | 7.9 ± 0.6 | [1][2] |

| 7 | H | H | H | H | HeLa | 21.4 ± 2.0 | [1][2] |

| 8 | OCH₃ | H | H | H | HeLa | 12.1 ± 1.1 | [1][2] |

| 9 | H | H | H | H | A549 | 18.9 ± 1.7 | [1][2] |

| 10 | OCH₃ | H | H | H | A549 | 9.8 ± 0.9 | [1][2] |

Note: The positions R1, R2, R3, and R4 refer to substituents on the second aromatic ring (derived from the benzaldehyde).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials and Equipment:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4'-Methoxychalcone derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the 4'-methoxychalcone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mechanism of Action: Key Signaling Pathways

4'-Methoxychalcone derivatives exert their biological effects by modulating key cellular signaling pathways, most notably the NF-κB and PPARγ pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. 4'-Methoxychalcone derivatives have been shown to inhibit this pathway.[3][4]

As depicted in the diagram, in the canonical NF-κB pathway, stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 heterodimer, which translocates to the nucleus and initiates the transcription of target genes involved in inflammation and cell survival. 4'-Methoxychalcone derivatives can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering the p50/p65 complex in the cytoplasm and preventing its nuclear translocation.[5]

Activation of the PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ has been shown to have anti-proliferative and anti-inflammatory effects. Several 4'-methoxychalcone derivatives have been identified as PPARγ agonists.[6]

References

- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

4'-Methoxychalcone: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxychalcone is a naturally occurring chalcone derivative that has garnered significant attention in the scientific community for its diverse pharmacological properties. As a member of the flavonoid family, this small molecule possesses a characteristic 1,3-diphenyl-2-propen-1-one core structure. Its simple chemistry allows for straightforward synthesis, making it and its derivatives attractive candidates for drug discovery and development. This technical guide provides an in-depth review of the current research on 4'-Methoxychalcone, focusing on its synthesis, multifaceted biological activities, and underlying mechanisms of action. The information is presented to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of 4'-Methoxychalcone

The primary method for synthesizing 4'-Methoxychalcone is the Claisen-Schmidt condensation reaction . This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

A common laboratory-scale synthesis of 4'-Methoxychalcone involves the reaction of acetophenone with p-anisaldehyde.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetophenone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution

-

Ice-cold distilled water

-

Hydrochloric acid (HCl) solution (10% v/v)

Procedure:

-

Dissolve approximately 0.75 g of p-anisaldehyde and 0.62 g of acetophenone in 4.0 mL of 95% ethanol in an Erlenmeyer flask. Swirl to ensure complete mixing.[1]

-

While stirring, add 0.5 mL of a freshly prepared aqueous sodium hydroxide solution (6 g NaOH in 10 mL H₂O).

-

Continue stirring the mixture until a solid precipitate is clearly formed.

-

Add 10 mL of ice-cold distilled water to the flask and break up the solid using a spatula.

-

Transfer the mixture to a beaker containing an additional 5 mL of cold water and continue to break up the solid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the solid by recrystallization from hot 95% ethanol (approximately 4 mL of ethanol per gram of solid).[1]

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.

An alternative, environmentally friendly "green" synthesis approach utilizes a grinding technique that minimizes the use of solvents. This method involves grinding 4-methoxyacetophenone and 4-hydroxybenzaldehyde with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature for about 30 minutes.[2][3]

Biological Activities and Mechanisms of Action

4'-Methoxychalcone and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

4'-Methoxychalcone has demonstrated significant potential as an anticancer agent through various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of tubulin polymerization.

Key Findings:

-

Cell Cycle Arrest and Apoptosis: 4-methoxychalcone has been shown to induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[4]

-

Tubulin Polymerization Inhibition: Docking studies suggest that 4-methoxychalcone binds to the colchicine binding site of tubulin, thereby inhibiting its polymerization and disrupting microtubule dynamics, which is a critical process for cell division.[4][5]

-

Sensitization to Chemotherapy: In A549 lung cancer cells, 4-methoxychalcone was found to suppress the transcriptional activity of Nrf2, a key regulator of the cellular antioxidant response.[6] This inhibition of the Nrf2/ARE-mediated defense mechanism enhances the cytotoxicity of cisplatin, suggesting a potential role for 4'-methoxychalcone in overcoming chemoresistance.[6]

-

Anti-angiogenic and Anti-tumor Effects: A derivative, 2'-hydroxy-4'-methoxychalcone (HMC), has been shown to inhibit angiogenesis in both in vitro and in vivo models.[7] Subcutaneous administration of HMC at 30 mg/kg for 20 days resulted in a 27.2% inhibition of tumor volume in mice with murine Lewis lung carcinoma.[7] Intraperitoneal treatment with the same dosage for 10 days in mice with sarcoma 180 led to a 33.7% suppression in tumor weight.[7]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | IC50 / % Inhibition | Reference |

| 4-methoxychalcone | A549 (Lung) | Enhances cisplatin cytotoxicity | - | [6] |

| 4-methoxychalcone | MCF-7 (Breast) | Antiproliferative, induces G2/M arrest | - | [4] |

| 2'-hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma (in vivo) | Tumor volume inhibition | 27.2% at 30 mg/kg | [7] |

| 2'-hydroxy-4'-methoxychalcone | Sarcoma 180 (in vivo) | Tumor weight suppression | 33.7% at 30 mg/kg | [7] |

| 2-hydroxy-4-methoxy-2',3'-benzochalcone | Capan-1 (Pancreatic) | Inhibition of clonogenicity | - | [8] |

Signaling Pathway in Cisplatin Sensitization

The following diagram illustrates the proposed mechanism by which 4'-Methoxychalcone inhibits the Nrf2/ARE pathway in A549 lung cancer cells, leading to enhanced sensitivity to cisplatin.

Caption: 4'-Methoxychalcone enhances cisplatin-induced cytotoxicity in A549 cells.

Anti-inflammatory Activity

4'-Methoxychalcone and its derivatives exert anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Key Findings:

-

Inhibition of Inflammatory Mediators: 4,2',5'-trihydroxy-4'-methoxychalcone has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This compound also suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

-

Modulation of NF-κB Pathway: The anti-inflammatory effects are partly mediated by the inhibition of the NF-κB pathway. 4,2',5'-trihydroxy-4'-methoxychalcone was found to suppress the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[9]

-

Activation of Nrf2/HO-1 Pathway: This chalcone derivative also induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2.[9] The anti-inflammatory effects were partially reversed by an HO-1 inhibitor, confirming the role of this pathway.[9]

-

PPARγ Activation: 4'-Methoxychalcone is a potent activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with significant anti-inflammatory properties.[10][11]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Effect | Concentration / Dose | Reference |

| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated murine macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β | - | [9] |

| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | Inhibition of iNOS expression | 83.15% reduction at 20 μM | [12] |

| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | Inhibition of COX-2 expression | 10.8% reduction at 20 μM | [12] |

| 2-hydroxy-4'-methoxychalcone (AN07) | LPS-stimulated RAW 264.7 macrophages | Attenuation of NO, iNOS, COX-2 | - | [13] |

Signaling Pathway in Anti-inflammatory Action

The diagram below illustrates the dual mechanism of anti-inflammatory action involving the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.

Caption: Dual anti-inflammatory mechanism of 4'-Methoxychalcone derivatives.

Neuroprotective Properties

Several derivatives of 4'-Methoxychalcone have demonstrated neuroprotective effects, primarily by mitigating oxidative stress and apoptosis in neuronal cells.

Key Findings:

-

Antioxidant and Anti-inflammatory Effects in Macrophages: The synthetic derivative 2-hydroxy-4'-methoxychalcone (AN07) attenuated LPS-induced reactive oxygen species (ROS) production in RAW 264.7 macrophages by down-regulating gp91phox and activating the Nrf2/HO-1 pathway.[13][14]

-

Protection Against Methylglyoxal-Induced Neurotoxicity: AN07 protected human dopaminergic SH-SY5Y cells from methylglyoxal (MG)-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating cytosolic cytochrome c.[13][14] It also attenuated MG-induced neurite damage.[14] Another derivative, 2-iodo-4′-methoxychalcone (CHA79), protected SH-SY5Y cells from MG-induced neurotoxicity by attenuating apoptosis and ROS production.[15][16] Pretreatment with 0.5 and 1 μM of CHA79 improved cell viability from 60.6% (MG alone) to 78.6% and 85.5%, respectively.[15]

-

Activation of Neurotrophic Signaling: CHA79 was found to up-regulate the expression of several neurotrophic factors, including glucagon-like peptide-1 receptor (GLP-1R) and brain-derived neurotrophic factor (BDNF).[15]

Experimental Workflow for Assessing Neuroprotection

References

- 1. Solved Synthesis of 4-Methoxychalcone: A Crossed-Aldol | Chegg.com [chegg.com]

- 2. scitepress.org [scitepress.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 5. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells [mdpi.com]

- 13. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling 4'-Methoxychalcone: A Technical Guide to Its Natural Sources and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxychalcone is a naturally occurring chalcone derivative that has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities. This technical guide provides an in-depth overview of the known natural sources of 4'-methoxychalcone, detailed experimental protocols for its extraction and isolation, and a visual representation of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrences of 4'-Methoxychalcone

4'-Methoxychalcone and its hydroxylated or otherwise substituted derivatives have been identified in a variety of plant species. While the compound is a known constituent of the plant kingdom, quantitative data regarding its concentration in these natural sources remain limited in publicly available literature. The primary reported sources include species from the Moraceae, Piperaceae, and Rutaceae families.

Table 1: Natural Sources of 4'-Methoxychalcone and Related Derivatives

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Ficus pandurata Hance | Moraceae | Not Specified | 4'-Methoxychalcone | |

| Ficus lyrata | Moraceae | Not Specified | 4-Methoxychalcone | [1] |

| Citrus limon (Lemon) | Rutaceae | Fruit | 4'-Methoxychalcone (detected, not quantified) | [2][3] |

| Citrus spp. | Rutaceae | Fruit | 4'-Methoxychalcone (detected, not quantified) | [2][4] |

| Piper nigrum Linn. (Black Pepper) | Piperaceae | Fruit | 4'-Methoxychalcone | [5] |

| Piper aduncum | Piperaceae | Inflorescences | 2',6'-Dihydroxy-4'-methoxychalcone | [6] |

| Syzygium balsameum | Myrtaceae | Leaves | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | [7] |

| Artemisia palustris | Asteraceae | Not Specified | 2',4'-Dihydroxy-4-methoxychalcone | [8] |

| Astragalus laxmannii | Fabaceae | Not Specified | 2',4'-Dihydroxy-4-methoxychalcone | [8] |

| Dalbergia sissoo | Fabaceae | Not Specified | 2'-Hydroxy-4'-methoxychalcone | [9] |

| Oxytropis falcata | Fabaceae | Not Specified | 2'-Hydroxy-4'-methoxychalcone | [9] |

| Campomanesia xanthocarpa | Myrtaceae | Fruits | 2',4'-dihydroxy-5'-methyl-6'-methoxychalcone, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, 2'-hydroxy-3'-methyl-4',6'-dimethoxychalcone, 2',6'-dihydroxy-3'-methyl-4'-methoxychalcone | [10] |

| Chromolaena tacotana | Asteraceae | Inflorescences | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | [11] |

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are representative methodologies for the extraction and isolation of chalcones from plant materials. These should be considered as a starting point and may require optimization based on the specific plant matrix and target compound.

General Extraction Procedure

This protocol outlines a general method for obtaining a crude plant extract enriched with flavonoids, including chalcones.

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, fruits) and grind it into a coarse powder.

-

Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane for 48-72 hours at room temperature to remove nonpolar constituents like fats and waxes. Filter the mixture and discard the hexane extract. Repeat this step if a high lipid content is expected.

-

Extraction:

-

Submerge the defatted plant material in a polar solvent such as ethanol, methanol, or ethyl acetate.

-

Employ a suitable extraction technique:

-

Maceration: Stir the mixture at room temperature for 3-7 days, replacing the solvent every 48 hours.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, refluxing the solvent over the plant material for 24-48 hours.

-

-

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation by Column Chromatography

This protocol describes the separation of the crude extract to isolate individual compounds.

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate or chloroform. The gradient can be stepwise (e.g., 100:0, 95:5, 90:10 n-hexane:ethyl acetate) or linear.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor, vanillin-sulfuric acid).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the compound of interest. Evaporate the solvent to yield the purified compound.

Characterization

The structure of the isolated compound can be elucidated using a combination of the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biological Signaling Pathways

4'-Methoxychalcone and related chalcones have been shown to modulate several key signaling pathways involved in inflammation and metabolic regulation. The following diagrams illustrate the points of interaction of chalcones with the NF-κB and PPARγ signaling pathways.

Figure 1: NF-κB Signaling Pathway and Chalcone Inhibition.

Figure 2: PPARγ Signaling Pathway Activation by 4'-Methoxychalcone.

Conclusion

4'-Methoxychalcone is a promising natural product with a range of biological activities relevant to drug discovery and development. This guide has summarized its known natural sources, provided a framework for its extraction and isolation, and visualized its molecular interactions with the NF-κB and PPARγ signaling pathways. Further research is warranted to quantify the abundance of 4'-methoxychalcone in its natural hosts and to fully elucidate its therapeutic potential. It is hoped that the information compiled in this document will facilitate and inspire future investigations into this valuable natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. iomcworld.com [iomcworld.com]

- 5. scitepress.org [scitepress.org]

- 6. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Methoxychalcone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of 4'-Methoxychalcone and its Analogues: A Technical Guide for Drug Discovery

Introduction: Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among these, 4'-methoxychalcone serves as a pivotal scaffold in medicinal chemistry due to its synthetic accessibility and diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4'-methoxychalcone and its analogues, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4'-methoxychalcone analogues is significantly influenced by the nature and position of substituents on both the A and B aromatic rings. The methoxy group at the 4'-position of the A-ring is a common feature and often contributes to the potency of these compounds.

Anticancer Activity

The anticancer effects of 4'-methoxychalcone derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in various cancer cell lines.[1] The presence of additional methoxy and hydroxyl groups plays a crucial role in modulating this activity.

Key SAR Observations for Anticancer Activity:

-

Ring A (from acetophenone): The 4'-methoxy group is a common starting point. Additional methoxy groups on this ring, such as in 3',4',5'-trimethoxy substitution, can enhance cytotoxic activity.[2]

-

Ring B (from benzaldehyde):

-

Hydroxyl Groups: The presence of hydroxyl groups on ring B can increase anticancer activity.

-

Methoxy Groups: Multiple methoxy groups on ring B are often associated with potent anticancer effects. For instance, trimethoxy substitution on the B-ring has been shown to be favorable for activity.[2]

-

Halogens: The introduction of halogen atoms, such as fluorine, on ring B can also enhance anticancer potency.

-

-

α,β-Unsaturated Carbonyl System: This Michael acceptor moiety is crucial for the biological activity of chalcones, as it can react with nucleophilic groups in biological macromolecules.

Table 1: Anticancer Activity of 4'-Methoxychalcone Analogues (IC50 values in µM)

| Compound/Analogue | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 4'-Methoxychalcone | 4'-OCH3 | K562 | >100 | [3] |

| 2',5'-Dimethoxychalcone | 2',5'-(OCH3)2 | C-33A (cervix) | 7.7 | [4] |

| A-431 (skin) | 9.2 | [4] | ||

| MCF-7 (breast) | 8.5 | [4] | ||

| 3',4',5'-Trimethoxychalcone | 3',4',5'-(OCH3)3 | - | - | [4] |

| Indole Chalcone Analogue | 6-Methoxy-1H-indol-3-yl (Ring B), 3,4,5-trimethoxy (Ring A) | Various | 0.003-0.009 | [5] |

| Quinazoline Chalcone Analogue | 2-phenyl-6,7-dimethoxyquinazoline (Ring A), 3,4-dimethoxy (Ring B) | - | 0.29 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of 4'-methoxychalcone and its analogues are primarily linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) pathway.[6] Many of these compounds also exhibit antioxidant properties that contribute to their anti-inflammatory effects.

Key SAR Observations for Anti-inflammatory Activity:

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly on ring B, is often associated with potent anti-inflammatory activity.

-

Methoxy Groups: The position and number of methoxy groups are critical. For instance, additional methoxy groups can modulate the inhibitory activity against inflammatory enzymes.

-

Heterocyclic Analogues: Replacing one of the aromatic rings with a heterocycle can influence anti-inflammatory potency.

Table 2: Anti-inflammatory Activity of 4'-Methoxychalcone Analogues (IC50 values in µM)

| Compound/Analogue | Assay | IC50 (µM) | Reference |

| 4-Methoxychalcone | NF-κB inhibition | 24-41 | [3] |

| 2'-Hydroxy-4'-methoxychalcone | Inhibition of PGE2 production | - | [7] |

| Flavokawain C | NF-κB inhibition | 8 | [3] |

| Butein | NF-κB inhibition | 24-41 | [3] |

Antimicrobial Activity

4'-Methoxychalcone analogues have demonstrated activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Key SAR Observations for Antimicrobial Activity:

-

Ring A Substituents: Methoxy groups on the A-ring appear to be important for antimicrobial, particularly antifungal, activity. 3',4',5'-Trimethoxychalcone showed potent antifungal effects.[4]

-

Ring B Substituents: The nature of substituents on ring B can influence the spectrum of activity.

-

Heterocyclic Analogues: The incorporation of heterocyclic rings, such as furan or thiophene, can lead to potent antibacterial agents.

Table 3: Antimicrobial Activity of 4'-Methoxychalcone Analogues (MIC values in µg/mL)

| Compound/Analogue | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 3'-Methoxychalcone | 3'-OCH3 | Pseudomonas aeruginosa | 7.8 | [4] |

| 3',4',5'-Trimethoxychalcone | 3',4',5'-(OCH3)3 | Candida krusei | 3.9 | [4] |

| Furan Chalcone Analogue | Furan-2-yl (Ring A), 2-hydroxyphenyl (Ring B) | S. aureus (MRSA) | - | [8] |

| Thiophene Chalcone Analogue | Thiophen-2-yl (Ring A), 2-hydroxyphenyl (Ring B) | S. aureus (MRSA) | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the protocols for key experiments cited in the study of 4'-methoxychalcone analogues.

Synthesis of 4'-Methoxychalcone Analogues (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.

Materials:

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Substituted benzaldehyde

-

Ethanol or Methanol

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol or methanol in a flask.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add the aqueous base solution to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium

-

96-well plates

-

4'-Methoxychalcone analogues dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the chalcone analogues (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group compared to the control group and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Materials:

-

HEK293T cells or other suitable cell line

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

Inducing agent (e.g., TNF-α or LPS)

-

4'-Methoxychalcone analogues

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the transfected cells with various concentrations of the chalcone analogues for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

-

After the stimulation period (e.g., 6-8 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulated control and determine the IC50 value.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

4'-Methoxychalcone analogues dissolved in a suitable solvent

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the chalcone analogues in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 4'-methoxychalcone and its analogues.

Caption: Inhibition of the NF-κB signaling pathway by 4'-methoxychalcone analogues.

Caption: Activation of the PPARγ signaling pathway by 4'-methoxychalcone analogues.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4'-methoxychalcone analogues.

Caption: A general workflow for the synthesis and biological evaluation of 4'-methoxychalcone analogues.

Conclusion

4'-Methoxychalcone and its analogues represent a promising class of compounds with a wide range of therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns on the aromatic rings for modulating anticancer, anti-inflammatory, and antimicrobial activities. The provided experimental protocols offer a foundation for researchers to conduct further investigations and develop novel, potent drug candidates based on the versatile chalcone scaffold. The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. med.upenn.edu [med.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase Assay System Protocol [promega.sg]

- 7. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4'-Methoxychalcone Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-methoxychalcone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed protocols for the synthesis of 4'-methoxychalcone derivatives via the Claisen-Schmidt condensation reaction, with a focus on both conventional and green chemistry approaches. It also includes a summary of quantitative data from various synthetic methods and visual representations of the synthesis workflow and a key signaling pathway associated with the anticancer activity of these derivatives.

Introduction

Chalcones are α,β-unsaturated ketones that serve as precursors for a variety of flavonoids and possess a broad spectrum of pharmacological activities. The presence of a methoxy group at the 4'-position of the chalcone scaffold has been shown to be a key determinant for their biological effects. The synthesis of these derivatives is primarily achieved through the Claisen-Schmidt condensation of a substituted acetophenone (specifically 4-methoxyacetophenone) with a substituted benzaldehyde in the presence of an acid or base catalyst. This application note details the experimental procedures for synthesizing these valuable compounds and provides data to aid researchers in selecting the most appropriate method for their needs.

Data Presentation

The following table summarizes quantitative data from different methods for the synthesis of 4'-methoxychalcone and its derivatives. The Claisen-Schmidt condensation is the most common method, with variations in catalysts and reaction conditions leading to a range of yields.

| Derivative | Synthesis Method | Catalyst | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4'-Methoxychalcone | Claisen-Schmidt (Microwave) | NaOH | Ethanol, Microwave | 90 ± 1.69 | 107 | [1] |

| 4'-Methoxychalcone | Claisen-Schmidt (Conventional) | NaOH | Room Temperature, 1:1 ratio | 42.1 | - | [2] |

| 4-Hydroxy-4'-methoxychalcone | Claisen-Schmidt (Grinding) | NaOH | Room Temperature, 30 min | 32.5 | - | [3] |

| General Chalcones | Claisen-Schmidt (Conventional) | NaOH | - | 90-96 | - | [4] |

| General Chalcones | Claisen-Schmidt (Conventional) | KOH | - | 88-94 | - | [3] |

| General Chalcones | Claisen-Schmidt (Conventional) | Ba(OH)2 | - | 88-98 | - | [3] |

Note: Yields and melting points can vary based on the specific substituted benzaldehyde used and the purity of the final product.

Experimental Protocols

Two primary methods for the synthesis of 4'-methoxychalcone derivatives are presented below: a conventional base-catalyzed Claisen-Schmidt condensation and a solvent-free grinding method, which is a greener alternative.

Protocol 1: Conventional Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes the synthesis of a 4'-methoxychalcone derivative using a substituted benzaldehyde and 4-methoxyacetophenone with sodium hydroxide as the catalyst.

Materials:

-

4-Methoxyacetophenone

-

Substituted Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Hydrochloric Acid (HCl, dilute solution)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of the desired substituted benzaldehyde in 20-30 mL of 95% ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Prepare a 40% (w/v) aqueous solution of NaOH.

-

Slowly add the NaOH solution dropwise to the stirred ethanol solution of the reactants. A color change and the formation of a precipitate are typically observed.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~50 g).

-

Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7).

-

Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining base.

-

Recrystallize the crude product from hot ethanol to obtain the pure 4'-methoxychalcone derivative.

-

Dry the purified crystals in a desiccator and determine the yield and melting point. Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Green Synthesis via Solvent-Free Grinding

This protocol offers an environmentally friendly alternative to the conventional method by eliminating the use of organic solvents during the reaction.[3]

Materials:

-

4-Methoxyacetophenone

-

Substituted Benzaldehyde

-

Solid Sodium Hydroxide (NaOH)

-

Mortar and Pestle

-

Distilled Water

-

Hydrochloric Acid (HCl, 10% v/v)

-

Vacuum filtration apparatus

Procedure:

-

Place 10 mmol of 4-methoxyacetophenone, 10 mmol of the substituted benzaldehyde, and 10 mmol of solid NaOH pellets or powder into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste and may change color.

-

Monitor the reaction completion using TLC.

-

Once the reaction is complete, add about 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

-

Transfer the mixture to a beaker and neutralize it with a cold 10% HCl solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified product and characterize it as described in Protocol 1.

Visualization of Synthesis and Biological Activity

Synthesis Workflow

The general workflow for the synthesis of 4'-methoxychalcone derivatives via the Claisen-Schmidt condensation is depicted below.

Caption: General workflow for the synthesis of 4'-methoxychalcone derivatives.

Anticancer Signaling Pathway

Several 4'-methoxychalcone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, by a 4'-methoxychalcone derivative.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4'-methoxychalcone derivative.

Conclusion

The synthesis of 4'-methoxychalcone derivatives can be readily achieved through the robust Claisen-Schmidt condensation. The choice between conventional and green synthesis methods will depend on the specific requirements of the researcher, including considerations of yield, reaction time, and environmental impact. The provided protocols offer a solid foundation for the synthesis and further investigation of this important class of compounds for drug discovery and development. The diverse biological activities of these derivatives, mediated through various signaling pathways, underscore their potential as therapeutic agents.

References

- 1. repository.unair.ac.id [repository.unair.ac.id]

- 2. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 3. scitepress.org [scitepress.org]

- 4. scitepress.org [scitepress.org]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 4'-Methoxychalcone in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxychalcone is a naturally occurring chalcone derivative found in various plants, including citrus fruits.[1][2] Chalcones, precursors to flavonoids, have garnered significant interest in cancer research due to their diverse biological activities.[3][4] 4'-Methoxychalcone, in particular, has demonstrated anti-tumor, anti-inflammatory, and antioxidant properties in preclinical studies.[1][5] This document provides detailed application notes and protocols for the use of 4'-methoxychalcone in cancer cell line research, summarizing its mechanisms of action and providing methodologies for key experiments.

Mechanism of Action

4'-Methoxychalcone and its derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that methoxychalcone derivatives can trigger apoptosis in cancer cells.[3][6][7] This is achieved through:

-

Mitochondrial-Dependent Pathway: This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8] This shift in protein expression leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (caspase-9 and caspase-3), ultimately leading to apoptosis.[8][9]

-

Endoplasmic Reticulum (ER) Stress: Some methoxychalcone derivatives can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[6]

-

Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress and trigger apoptotic pathways.[6][7]

-

Inhibition of PI3K/Akt/mTOR Pathway: This critical survival pathway is often dysregulated in cancer. Methoxychalcone derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby promoting apoptosis.[8][10]

Cell Cycle Arrest

In addition to inducing apoptosis, 4'-methoxychalcone and its analogs can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G1 or G2/M phase.[7][10][11] This is accomplished by:

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression, such as cyclin D1, cyclin E, CDK2, and CDK4, have been shown to be downregulated by methoxychalcone treatment.[7][10]

-

Inhibition of Tubulin Polymerization: Certain chalcone derivatives can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest at the G2/M phase.[11][12][13]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various methoxychalcone derivatives in different cancer cell lines.

| Compound | Cancer Cell Line(s) | IC50 Value(s) (µM) | Reference(s) |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226, MM.1S, U266 | 25.97, 18.36, 15.02 | [8] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | Not explicitly stated, but potent cytotoxicity reported | [7] |

| 3,4,5-trimethoxychalcone derivative (B3) | Hela, MCF-7 | 3.204, 3.849 | [14] |

| 4-methoxychalcone derivative (Compound 25) | MCF-7, HepG2, HCT116 | 3.44, 4.64, 6.31 | [15] |

| 2'-amino-4-methylchalcone | Not specified | 31-38 | [16] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, Hela, A549, U266) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution: Prepare a stock solution of 4'-methoxychalcone in dimethyl sulfoxide (DMSO).[1][2]

-

Treatment: When cells reach 70-80% confluency, treat them with varying concentrations of 4'-methoxychalcone for the desired time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of 4'-methoxychalcone for the desired duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability can be calculated relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Cell Collection: After treatment with 4'-methoxychalcone, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Cell Collection and Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-mTOR, Cyclin D1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways affected by 4'-Methoxychalcone.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 4-METHOXYCHALCONE | TargetMol [targetmol.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Iodo-4′-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols: 4'-Methoxychalcone as an Anti-inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Methoxychalcone and its derivatives have emerged as promising anti-inflammatory agents. These compounds, belonging to the flavonoid family, exhibit their effects through the modulation of key signaling pathways involved in the inflammatory response. This document provides a detailed overview of the mechanism of action of 4'-methoxychalcone, along with protocols for key experiments to evaluate its anti-inflammatory properties.

Mechanism of Action

4'-Methoxychalcone and its hydroxy derivatives exert their anti-inflammatory effects by targeting multiple signaling cascades. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, and the activation of the Nrf2/HO-1 antioxidant response pathway.

-

Inhibition of NF-κB Pathway: 4'-Hydroxychalcone has been shown to inhibit the activation of the NF-κB pathway induced by pro-inflammatory stimuli like TNFα.[1] It achieves this by inhibiting proteasome activity, which in turn prevents the degradation of IκBα.[1] This leads to the sequestration of the p50/p65 NF-κB dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[1] Derivatives like 2'-hydroxy-4',6'-dimethoxychalcone also reduce NF-κB/p65 nuclear translocation.[2]

-

Modulation of MAPK Pathway: Chalcone derivatives have been observed to suppress the phosphorylation of key kinases in the MAPK signaling pathway, including p38 and JNK, in response to inflammatory stimuli like LPS.[2] For instance, 2-hydroxy-4'-methoxychalcone (AN07) inhibits the phosphorylation of p44/42 MAPK (ERK1/2).[3]

-